molecular formula C11H13Cl2N B12843915 (s)-3-(3,5-Dichlorophenyl)piperidine

(s)-3-(3,5-Dichlorophenyl)piperidine

Cat. No.: B12843915
M. Wt: 230.13 g/mol
InChI Key: ZNCNQBMPRDTUIM-MRVPVSSYSA-N
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Description

(s)-3-(3,5-Dichlorophenyl)piperidine is a chemical compound that belongs to the class of piperidines, which are heterocyclic amines containing a six-membered ring with one nitrogen atom This compound is characterized by the presence of a 3,5-dichlorophenyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-3-(3,5-Dichlorophenyl)piperidine typically involves the reaction of 3,5-dichlorobenzaldehyde with piperidine under specific conditions. One common method includes the use of a reducing agent such as sodium borohydride to facilitate the reduction of the intermediate imine formed during the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, catalysts such as palladium on carbon (Pd/C) may be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

(s)-3-(3,5-Dichlorophenyl)piperidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Alkyl halides, acyl chlorides, or other electrophiles

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced piperidine derivatives

    Substitution: Substituted piperidine derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential use in the development of pharmaceutical agents, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (s)-3-(3,5-Dichlorophenyl)piperidine involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to receptors or enzymes, thereby modulating their activity. For example, it could interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially exhibiting therapeutic effects in neurological conditions.

Comparison with Similar Compounds

Similar Compounds

  • (s)-3-(3,4-Dichlorophenyl)piperidine
  • (s)-3-(2,5-Dichlorophenyl)piperidine
  • (s)-3-(3,5-Difluorophenyl)piperidine

Uniqueness

(s)-3-(3,5-Dichlorophenyl)piperidine is unique due to the specific positioning of the dichloro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct pharmacological properties and selectivity towards certain molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C11H13Cl2N

Molecular Weight

230.13 g/mol

IUPAC Name

(3S)-3-(3,5-dichlorophenyl)piperidine

InChI

InChI=1S/C11H13Cl2N/c12-10-4-9(5-11(13)6-10)8-2-1-3-14-7-8/h4-6,8,14H,1-3,7H2/t8-/m1/s1

InChI Key

ZNCNQBMPRDTUIM-MRVPVSSYSA-N

Isomeric SMILES

C1C[C@H](CNC1)C2=CC(=CC(=C2)Cl)Cl

Canonical SMILES

C1CC(CNC1)C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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